REACTION_CXSMILES
|
[CH3:1]CCCCC.[H-].[Na+:8].[CH3:9][O:10][C:11]1[CH:12]=[C:13]([C:17]([CH3:21])([CH3:20])[CH:18]=O)[CH:14]=[CH:15][CH:16]=1.[CH3:22][S:23]([CH3:25])=[O:24]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:22][S:23]([CH2-:25])=[O:24].[Na+:8].[CH3:20][C:17]([C:13]1[CH:14]=[CH:15][CH:16]=[C:11]([O:10][CH3:9])[CH:12]=1)([CH3:21])[CH:18]=[CH2:1] |f:1.2,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
solution
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C(C=O)(C)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
forming a thick paste
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between Et2O and water
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer further extracted with Et2O
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)[CH2-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=C)(C)C1=CC(=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1]CCCCC.[H-].[Na+:8].[CH3:9][O:10][C:11]1[CH:12]=[C:13]([C:17]([CH3:21])([CH3:20])[CH:18]=O)[CH:14]=[CH:15][CH:16]=1.[CH3:22][S:23]([CH3:25])=[O:24]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:22][S:23]([CH2-:25])=[O:24].[Na+:8].[CH3:20][C:17]([C:13]1[CH:14]=[CH:15][CH:16]=[C:11]([O:10][CH3:9])[CH:12]=1)([CH3:21])[CH:18]=[CH2:1] |f:1.2,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
solution
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C(C=O)(C)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
forming a thick paste
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between Et2O and water
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer further extracted with Et2O
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)[CH2-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=C)(C)C1=CC(=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |